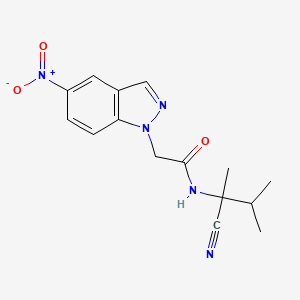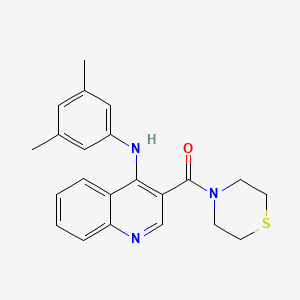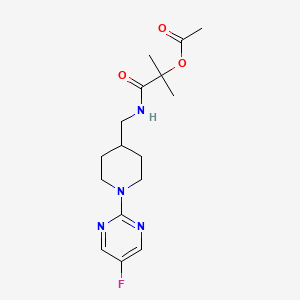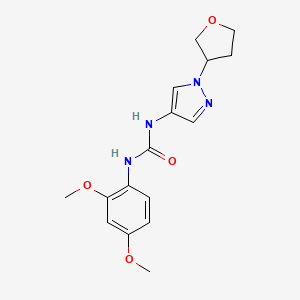
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as THP-DMPU and has been synthesized using various methods.
Applications De Recherche Scientifique
Crystal Structure Analysis
- The compound's crystal structure plays a crucial role in its scientific applications, particularly in the field of crystallography. For instance, a study on a related sulfonylurea herbicide explored the compound's crystal structure, emphasizing the importance of dihedral angles and hydrogen bonding in forming a three-dimensional architecture (Jeon, Kim, Kwon, & Kim, 2015).
Synthesis and Reactivity
- The reactivity and synthesis pathways of compounds structurally similar to 1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea are of significant interest. For example, the reaction of N-(benzyloxy)urea with various reagents, as explored in a study, highlights the diversity and complexity of reactions involving urea derivatives (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Cycloaddition Reactions
- Cycloaddition reactions involving dimethoxy-dihydrofurans are crucial for understanding the chemical behavior of the compound. A study demonstrated the participation of 2,5-dimethoxy-2,5-dihydrofurans in 1,3-dipolar cycloaddition, forming derivatives of interest (Novitskii, Sadovaya, & Trutneva, 1971).
Hydrogel Formation
- The ability to form hydrogels is a significant application of similar urea compounds. A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forming hydrogels demonstrates the importance of these compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).
Multicomponent Synthesis
- The compound is potentially useful in multicomponent synthesis, as illustrated by a study on the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This highlights its role in facilitating complex chemical reactions (Li, Ruzi, Ablajan, & Ghalipt, 2017).
NMR and X-ray Structural Studies
- NMR and X-ray structural studies on compounds like 1-arylurazole tetrazane dimers, which are structurally related, provide insights into the electronic and molecular structure, crucial for understanding the compound's applications in various fields (Martin & Breton, 2017).
Catalytic Applications
- Urea derivatives are used as catalysts in chemical synthesis, as shown in the one-pot synthesis of diverse pyrano[2,3-c]pyrazole derivatives. This exemplifies the catalytic potential of such compounds in facilitating chemical reactions (Li et al., 2017).
Potential Biological Activities
- The study of biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, is crucial. For instance, a novel series of pyrazole chalcones, structurally related to the compound , showed significant biological activities, underscoring the potential medical applications (Bandgar et al., 2009).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-13-3-4-14(15(7-13)23-2)19-16(21)18-11-8-17-20(9-11)12-5-6-24-10-12/h3-4,7-9,12H,5-6,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFVLZPLDWJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)

![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)
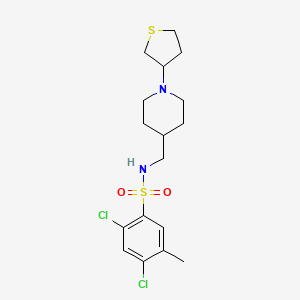
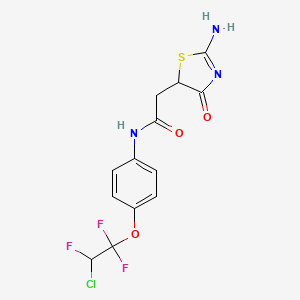
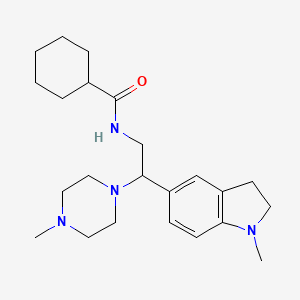
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)

